N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide
Overview
Description
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two fluorine atoms on the phenyl ring, a methoxy group, and a methyl group on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide typically involves the condensation of 2,4-difluoroaniline with 4-methoxy-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.
Reduction: Formation of N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzylamine.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-4-hydroxybenzamide
- N-(2,4-difluorophenyl)-4-chlorobenzamide
Uniqueness
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide structure, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the difluorophenyl moiety provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-9-7-10(3-6-14(9)20-2)15(19)18-13-5-4-11(16)8-12(13)17/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJDYPFYAIOXRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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